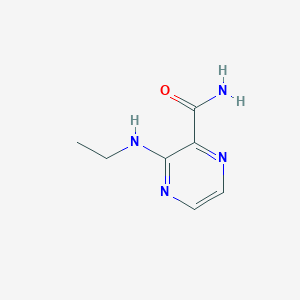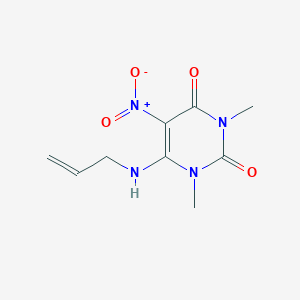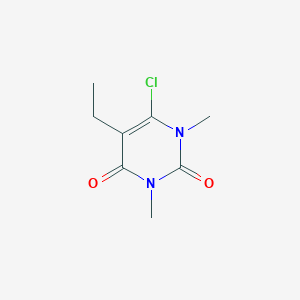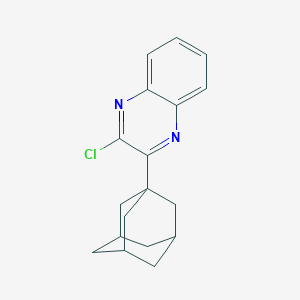![molecular formula C21H18N2O4S B493368 3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B493368.png)
3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a thiazole ring, a chromenone core, and an ethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the chromenone core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the reaction between 3-(2-ethoxyphenyl)-substituted chalcone and aminoazoles under controlled conditions can lead to the formation of the desired thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to handle the complex reaction sequences.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.
Applications De Recherche Scientifique
3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism by which 3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
What sets 3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one apart is its combination of a thiazole ring with a chromenone core and an ethoxyphenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H18N2O4S |
|---|---|
Poids moléculaire |
394.4g/mol |
Nom IUPAC |
3-[2-(2-ethoxyanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C21H18N2O4S/c1-3-26-17-9-5-4-8-15(17)22-21-23-16(12-28-21)14-11-13-7-6-10-18(25-2)19(13)27-20(14)24/h4-12H,3H2,1-2H3,(H,22,23) |
Clé InChI |
QQGWDOFPFCUAQI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
SMILES canonique |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-6-{[(4-methylphenyl)imino]methyl}-2,3-pyrazinedicarbonitrile](/img/structure/B493288.png)

![3-(Aminocarbonyl)-1-(2-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}benzyl)pyridinium](/img/structure/B493292.png)


![1-Benzhydryl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B493295.png)







